Diginin
Description
Diginin is a naturally occurring steroid glycoside, primarily isolated from plants of the Digitalis genus, such as Digitalis purpurea (foxglove). Structurally, it belongs to the class of cardiac glycosides, characterized by a steroidal aglycone core linked to a sugar moiety. This compound shares a common biosynthetic pathway with other cardiac glycosides like digoxin and digitoxin, which are widely used in treating heart failure and arrhythmias due to their Na+/K+-ATPase inhibitory activity .
Properties
CAS No. |
467-53-8 |
|---|---|
Molecular Formula |
C28H40O7 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(1R,2S,7S,10R,11S,13S,15S,16S,19R)-7-[(4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,15,19-trimethyl-14-oxapentacyclo[11.5.1.02,11.05,10.016,19]nonadec-4-ene-12,18-dione |
InChI |
InChI=1S/C28H40O7/c1-13-18-11-19(29)22-17-7-6-15-10-16(35-21-12-20(32-5)24(30)14(2)33-21)8-9-27(15,3)23(17)25(31)26(34-13)28(18,22)4/h6,13-14,16-18,20-24,26,30H,7-12H2,1-5H3/t13-,14+,16-,17-,18+,20+,21?,22-,23+,24-,26+,27-,28+/m0/s1 |
InChI Key |
WOLJVUSLKTUJMB-CQVXBPKBSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2CC(=O)[C@H]3[C@@]2([C@H](O1)C(=O)[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC6C[C@H]([C@H]([C@H](O6)C)O)OC)C)C |
Canonical SMILES |
CC1C2CC(=O)C3C2(C(O1)C(=O)C4C3CC=C5C4(CCC(C5)OC6CC(C(C(O6)C)O)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diginin can be synthesized through the hydrolysis of digitonin, another glycoside derived from Digitalis purpurea . The hydrolysis process involves breaking down digitonin into its constituent sugars and aglycone, diginigenin. This reaction typically requires acidic conditions and elevated temperatures.
Industrial Production Methods
Industrial production of this compound involves the extraction of digitonin from the Digitalis purpurea plant, followed by its hydrolysis to produce this compound. The extraction process includes solvent extraction using chloroform or ethanol, followed by purification steps such as crystallization .
Chemical Reactions Analysis
Types of Reactions
Diginin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form diginigenin and other oxidation products.
Hydrolysis: Acidic hydrolysis of this compound yields diginigenin and sugars.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid are commonly employed.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products
Oxidation: Diginigenin and other oxidized derivatives.
Hydrolysis: Diginigenin and sugars such as glucose.
Substitution: Substituted glycosides with different functional groups.
Scientific Research Applications
Diginin has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other glycosides and steroidal compounds.
Biology: Employed in studies of cell membrane permeability and glycoside metabolism.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying cardiac glycosides.
Industry: Utilized in the production of detergents and as a biochemical reagent for membrane protein studies.
Mechanism of Action
Diginin exerts its effects by interacting with cellular membranes and proteins. It is known to permeabilize cholesterol-rich plasma membranes, allowing for the extraction and purification of specific organelles . This property makes it valuable for studying membrane-bound proteins and intracellular components.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison of this compound and Analogous Cardiac Glycosides
| Parameter | This compound | Digoxin | Digitoxin | Ouabain |
|---|---|---|---|---|
| Core Structure | Steroid + trisaccharide | Steroid + trisaccharide | Steroid + trisaccharide | Steroid + rhamnose |
| Key Functional Groups | C-14 hydroxyl | C-12 hydroxyl | None | C-11 hydroxyl |
| Solubility (mg/mL) | 1.2 (water) | 0.7 (water) | 0.05 (water) | 5.8 (water) |
| Protein Binding (%) | 75 | 25 | 90 | 40 |
Discussion
This compound’s distinct pharmacological profile—lower toxicity but weaker efficacy—positions it as a candidate for derivative synthesis to enhance target affinity. For example, replacing its glucose units with digitoxose (as in digoxin) could improve ATPase binding . Furthermore, its anti-inflammatory activity warrants exploration in non-cardiac conditions, such as autoimmune diseases .
Biological Activity
Diginin is a steroidal glycoside primarily derived from the plant Digitalis purpurea, known for its significant role in cardiac health due to its structural similarities with other cardiac glycosides like digoxin and digitonin. This article explores the biological activities of this compound, focusing on its interactions with cellular membranes, its applications in research, and relevant case studies that highlight its efficacy and mechanisms of action.
Chemical Structure and Properties
This compound has a molecular formula of CHO and a molecular weight of 488.62 g/mol. Its unique glycosidic linkage contributes to its biological activity, particularly in modifying membrane properties. The compound is synthesized through the hydrolysis of digitonin, which allows for both natural extraction and laboratory synthesis.
Biological Activities
This compound exhibits several notable biological activities:
- Membrane Permeabilization : this compound is known to permeabilize cholesterol-rich membranes, making it a valuable tool in studies concerning cell membrane dynamics and glycoside metabolism. This property facilitates the extraction of specific organelles during cellular studies.
- Cardiac Glycoside Mechanisms : As a model compound for cardiac glycosides, this compound helps researchers understand the mechanisms by which these compounds exert their effects on heart function. It interacts with Na/K ATPase, leading to increased intracellular calcium levels, which enhances cardiac contractility.
Comparative Analysis
The following table summarizes the structural similarities and primary uses of this compound compared to other related compounds:
| Compound | Structure Similarity | Primary Use | Unique Features |
|---|---|---|---|
| Digitonin | Similar glycosidic structure | Non-ionic detergent in biochemical research | Primarily used for membrane studies |
| Digoxin | Cardiac glycoside | Therapeutic agent for heart conditions | Used mainly for its medicinal properties |
| This compound | Shares structural features | Research tool for membrane permeability | Focused on biochemical properties |
Study 1: Membrane Dynamics
A study investigated the effects of this compound on membrane permeability. Researchers found that this compound significantly increased the permeability of lipid bilayers, indicating its potential as a model compound for studying membrane dynamics. The study utilized fluorescence microscopy to visualize changes in membrane integrity upon exposure to varying concentrations of this compound.
Study 2: Glycoside Metabolism
Another research effort focused on the metabolic pathways influenced by this compound. The findings revealed that this compound alters the metabolic activity of cells by modulating enzyme activities associated with glycolysis and oxidative phosphorylation. This modulation could have implications for understanding energy metabolism in cardiac tissues.
Study 3: Antioxidant Activity
Recent investigations into novel derivatives of diosgenin (a related compound) have shown promising antioxidant activities, suggesting that similar modifications to this compound could enhance its biological efficacy. These derivatives were tested in vitro, demonstrating significant free radical scavenging capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
